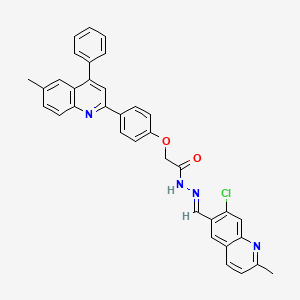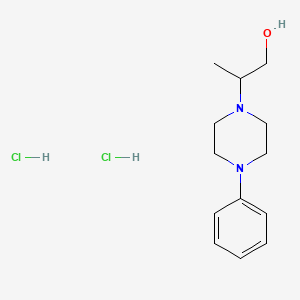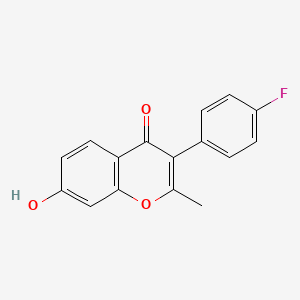
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, also known as FLM, is a synthetic compound belonging to the chromone family. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
科学的研究の応用
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to inflammation. This makes 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
作用機序
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been found to exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the advantages of using 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in lab experiments is its potential therapeutic applications. 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. Additionally, 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in lab experiments is its potential toxicity. 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been found to exhibit cytotoxicity in various cell lines, indicating that it may have adverse effects on normal cells. Additionally, the exact mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. One of the areas of interest is the development of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one-based drugs for the treatment of inflammatory diseases. Further studies are needed to investigate the safety and efficacy of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one in animal models and clinical trials. Another area of interest is the elucidation of the exact mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the potential side effects of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one and its interactions with other drugs.
合成法
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one can be synthesized through a multistep process involving the condensation of 4-fluorobenzaldehyde with acetophenone, followed by cyclization with salicylaldehyde. The resulting compound is then subjected to hydroxylation using sodium hydroxide and hydrogen peroxide, resulting in the formation of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.
特性
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUOYYHCHOYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)
![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)

![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)

![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
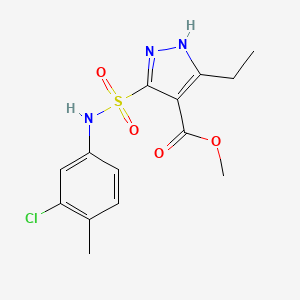
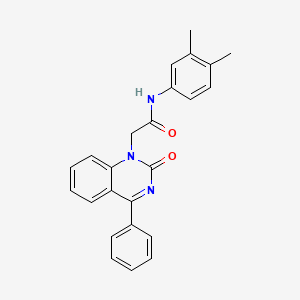
![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)
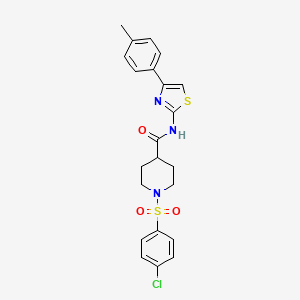
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
